molecular formula C24H24N2O B2642761 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide CAS No. 1396880-64-0

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2642761
CAS No.: 1396880-64-0
M. Wt: 356.469
InChI Key: PHBXNRFSAOKSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a complex structure with a naphthalene ring, an acetamide group, and a but-2-yn-1-yl chain substituted with a benzyl(methyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the but-2-yn-1-yl intermediate: This can be achieved through a coupling reaction involving an alkyne and an appropriate halide.

    Introduction of the benzyl(methyl)amino group: This step may involve nucleophilic substitution or reductive amination.

    Attachment of the naphthalen-1-yl group: This could be done via a Friedel-Crafts acylation or similar electrophilic aromatic substitution reaction.

    Formation of the acetamide group: This step typically involves the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthalen-1-yl ketones, while reduction could produce naphthalen-1-yl alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a naphthalen-1-yl group.

    N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(pyridin-1-yl)acetamide: Contains a pyridine ring instead of a naphthalene ring.

Uniqueness

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of the naphthalene ring, which can impart distinct electronic and steric properties

Properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O/c1-26(19-20-10-3-2-4-11-20)17-8-7-16-25-24(27)18-22-14-9-13-21-12-5-6-15-23(21)22/h2-6,9-15H,16-19H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBXNRFSAOKSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)CC1=CC=CC2=CC=CC=C21)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.